N-(2-butoxyphenyl)-3-methylbenzamide
Description
N-(2-Butoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzamide moiety attached to a 2-butoxyphenyl group. The 2-butoxyphenyl substituent likely enhances lipophilicity compared to hydroxy or methoxy analogs, influencing solubility, reactivity, and biological activity .
Properties
IUPAC Name |
N-(2-butoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-12-21-17-11-6-5-10-16(17)19-18(20)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITARPUICFUUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-3-methylbenzamide typically involves the reaction of 2-butoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-alkylated amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-butoxyphenyl)-3-methylbenzamide exerts its effects involves the inhibition of myofibroblast transdifferentiation and extracellular matrix deposition. This is achieved through the modulation of specific molecular targets such as SMURF2, which plays a crucial role in the regulation of fibrosis . The compound also affects cellular contractility and alters cell shapes, contributing to its antifibrotic activity .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Substituent : The hydroxy-dimethylethyl group (N,O-bidentate directing group) vs. the butoxyphenyl group in the target compound.
- Functionality : The hydroxy group in the former facilitates metal chelation in C–H functionalization reactions, forming stable five-membered metallacycles (). The butoxy group may reduce chelation efficiency due to steric bulk and weaker Lewis basicity .
DEET (N,N-Diethyl-3-methylbenzamide)
Structural Differences :
Physicochemical Properties :
N-(3-Acetylphenyl)-3-methylbenzamide and N-(3-Cyano-5-phenylfuran-2-yl)-3-methylbenzamide
Structural Differences :
- Substituents: Acetyl () and cyano-furan () groups introduce distinct electronic and steric profiles compared to the butoxyphenyl group.
Reactivity :
- The acetyl group () may participate in hydrogen bonding or ketone-specific reactions, while the cyano-furan moiety () could engage in π-π stacking or nucleophilic additions.
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 334.45 g/mol vs. ~297.4 g/mol for N-(2-butoxyphenyl)-3-methylbenzamide. Higher molecular weight may reduce solubility and diffusion rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
